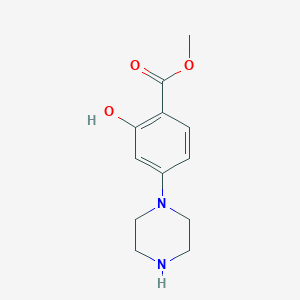
Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a piperazine ring attached to the benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate typically involves the esterification of 2-Hydroxy-4-(1-piperazinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Keto-4-(1-piperazinyl)benzoate or 2-Carboxy-4-(1-piperazinyl)benzoate.
Reduction: Formation of Methyl 2-Hydroxy-4-(1-piperazinyl)benzyl alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Hydroxy-3,5-dinitro-4-(1-piperazinyl)benzoate: Similar structure but with nitro groups that enhance its reactivity.
Methyl 2-[(4-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propoxy]phenyl)sulfanyl]benzoate: Contains additional functional groups that modify its chemical properties.
Uniqueness
Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and hydroxyl group make it a versatile compound for various applications.
Biological Activity
Methyl 2-hydroxy-4-(1-piperazinyl)benzoate, a compound derived from the piperazine class, has garnered attention for its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of piperazine derivatives with salicylic acid derivatives. The compound's structure features a hydroxyl group and a piperazine moiety, which are crucial for its biological activity.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. The compound has been shown to exhibit significant activity against various bacterial strains. For instance, Mannich bases related to this compound have demonstrated potent antimicrobial effects, making them potential candidates for developing new antibiotics .
2. Anti-inflammatory Effects
Research indicates that compounds bearing piperazine moieties often possess anti-inflammatory properties. In a study focused on methyl salicylate derivatives with piperazine, compounds similar to this compound exhibited notable anti-inflammatory activity in vivo. Specifically, these compounds were tested against xylol-induced ear edema and carrageenan-induced paw edema in mice, showing efficacy comparable to established anti-inflammatory drugs like aspirin and indomethacin .
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary studies suggest that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is an essential factor in drug design for cancer therapy .
Table 1: Summary of Biological Activities
Detailed Research Findings
In a comprehensive study examining the biological activities of a series of piperazine derivatives, this compound was highlighted for its strong inhibition of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. This suggests its potential as an anti-inflammatory agent that could be developed further for clinical use .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C12H16N2O3/c1-17-12(16)10-3-2-9(8-11(10)15)14-6-4-13-5-7-14/h2-3,8,13,15H,4-7H2,1H3 |
InChI Key |
CPFHQAMGCGUYAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















